NS 19504 is a novel BK channel activator with relaxing effect on bladder smooth muslce. Selective activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1) (EC50 = 11 μM). Activates BK channels in native smooth muscle cells from guinea pig bladder and reduces spontaneous phasic contractions in bladder strips ex vivo. Displays no effect on contractions induced by a high K+ concentration or at 65 other receptors tested, including L- and N- type Ca2+ channels, Nav, KATP and hERG channels.
Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. [] It exhibits anxiolytic-like activity in models involving inescapable stress and antidepressant-like effects in rodent models. [] SSR125543A also antagonizes stress-induced hyperthermia, distress vocalization, and cortical norepinephrine release. []
Relevance: This compound shares the core structure of a 1,3-thiazol-2-amine with 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, differing in the substituents at the 4 and 5 positions of the thiazole ring. []
Compound Description: This compound is synthesized through the reaction of N-amidinothiourea and dimethyl acetylenedicarboxylate (DMAD) under various conditions. [] Its structure has been confirmed by X-ray diffraction analysis. []
Relevance: While this compound shares the 1,3-thiazole moiety with 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, it differs significantly in its overall structure due to the presence of an oxo group at the 4-position and a complex ylidene substituent at the 5-position of the thiazole ring. [] Despite these differences, it highlights the versatility of the thiazole scaffold in chemical synthesis. []
Compound Description: This compound contains a thiazole ring, a common structural feature in numerous natural products and pharmaceutical agents. [] Density functional theory (DFT) calculations were used to investigate its molecular-orbital interactions and structural features. [] Experimental and theoretical vibrational spectra analyses were conducted, and the chemical reactivity was described using HOMO/LUMO energies, MEP, and NBO analysis. []
Compound Description: This compound is synthesized via Hantzsch thiazole synthesis using 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. [] It has been characterized using IR, NMR, and mass spectrometry, and its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum has been reported. []
Relevance: This compound shares the core structure of 1,3-thiazol-2-amine with 5-(4-Bromobenzyl)-1,3-thiazol-2-amine. [] The key difference lies in the substituents at the 4-position of the thiazole ring, with the related compound having a 4-(4-fluorophenyl) group compared to the 5-(4-Bromobenzyl) group in the target compound. []
4-tert-butyl-1,3-thiazol-2-amine (BTA)
Compound Description: Theoretical studies using B3LYP/6-311+G and HF/6-311+G methods were performed on BTA to investigate its structure and vibrational spectra. [] The calculated IR wavenumbers align well with experimental FTIR data. [] Additionally, thermal and nonlinear optical properties were calculated. []
Relevance: This compound features the core 1,3-thiazol-2-amine structure found in 5-(4-Bromobenzyl)-1,3-thiazol-2-amine. [] The primary structural distinction is the presence of a 4-tert-butyl substituent on the thiazole ring in BTA, as opposed to the 5-(4-Bromobenzyl) substituent in the target compound. []
2-Amino 5-(4'-nitro phenyl) 1,3,4-thiadiazole
Compound Description: This compound serves as a base structure for synthesizing a series of mono azo disperse dyes. [] These dyes, characterized by IR, H NMR, UV-Visible and elemental analysis, exhibit good to excellent fastness properties on polyester fabric. []
Relevance: This compound, while containing a thiazole ring, differs significantly from 5-(4-Bromobenzyl)-1,3-thiazol-2-amine. [] Instead of a 1,3-thiazole, it features a 1,3,4-thiadiazole ring, highlighting a different class of heterocyclic compounds with potential applications in dye chemistry. []
Source and Classification
This compound is synthesized from precursors such as 4-bromobenzylamine and thiourea, typically through condensation reactions. Thiazole derivatives are classified as heterocyclic compounds and are often investigated for their pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Synthesis Analysis
The synthesis of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine generally involves the following steps:
Formation of Intermediate:
A mixture of 4-bromobenzylamine and thiourea is refluxed in a suitable solvent (such as ethanol) in the presence of a catalyst like iodine. This reaction typically lasts for several hours (11-12 hours) to ensure complete conversion.
The reaction can be monitored using thin-layer chromatography (TLC) to confirm the formation of the thiazole intermediate.
Final Derivative Formation:
The thiazole intermediate is then reacted with various aldehydes to form the final product. This step also requires refluxing for several hours while monitoring the reaction progress via TLC.
Upon completion, the mixture is cooled and precipitated using ice-cold water, followed by filtration to isolate the desired product.
Molecular Structure Analysis
The molecular structure of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine can be described as follows:
Molecular Formula: C10H10BrN3S
Molecular Weight: Approximately 284.17 g/mol
Structural Features:
The thiazole ring contributes to the compound's heterocyclic nature.
The presence of a bromine atom on the benzyl group enhances its electrophilic character and can influence biological activity.
The crystal structure analysis reveals specific bond lengths and angles that reflect the compound's stability and reactivity patterns. For instance, the C-Br bond length is typically around 1.9 Å, which is consistent with brominated aromatic compounds.
Chemical Reactions Analysis
5-(4-Bromobenzyl)-1,3-thiazol-2-amine can participate in various chemical reactions:
Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions with various nucleophiles.
Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imine derivatives.
Reduction Reactions: The thiazole nitrogen may be reduced under specific conditions to yield amines or other derivatives.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry and medicinal chemistry applications.
Mechanism of Action
The mechanism of action for compounds like 5-(4-Bromobenzyl)-1,3-thiazol-2-amine often involves interaction with biological targets such as enzymes or receptors:
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or bacterial infections.
Antimicrobial Activity: The compound may interfere with bacterial cell wall synthesis or disrupt metabolic functions within microbial cells.
Studies utilizing molecular docking simulations can provide insights into its binding affinity for specific targets, thus elucidating its mechanism of action.
Physical and Chemical Properties Analysis
5-(4-Bromobenzyl)-1,3-thiazol-2-amine exhibits several notable physical and chemical properties:
Appearance: Typically appears as a crystalline solid.
Melting Point: Ranges between 134–136 °C depending on purity.
Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide but less soluble in nonpolar solvents.
These properties are crucial for determining its suitability in various applications, including pharmaceutical formulations.
Applications
The applications of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine are diverse due to its biological activity:
Pharmaceutical Development: It serves as a lead compound for synthesizing new drugs targeting bacterial infections or cancer.
Biological Research: Used in studies investigating enzyme mechanisms or cellular pathways affected by thiazole derivatives.
Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
High affinity NK1 receptor antagonist (IC50 = 0.19 nM at human NK1 receptors). Selective (>300-fold) over h-NK2 and h-NK3 receptors. Exhibits anxiolytic and antidepressant-like effects. Orally active.
16,16-dimethylprostaglandin E2 is a prostanoid that is prostaglandin E2 in which both of the hydrogens at position 16 have been replaced by methyl groups. A synthetic analogue of prostaglandin E2, it is a potent inhibitor of pancreatic function and growth of experimental tumors. It also protects the gastric mucosa, prevents ulceration, and promotes the healing of peptic ulcers. It has a role as a radiation protective agent, an anti-ulcer drug and a gastrointestinal drug. It is a prostanoid, a monocarboxylic acid, a secondary allylic alcohol and a member of cyclopentanones. 16,16-Dimethyl Prostaglandin E2 is a stable derivative of prostaglandin E2 (PGE2) with potential hematopoietic activity. Administration of 16,16 dimethyl-prostaglandin E2 (dmPGE2) appears to lead to increased formation of hematopoietic stem and progenitor cells. Even though the exact mechanism of action has yet to be fully elucidated, this agent may stimulate hematopoiesis by activating the Wnt signaling pathway, which increases cellular levels of beta-catenin, a subunit of the cadherin protein complex. A synthetic prostaglandin E analog that protects the gastric mucosa, prevents ulceration, and promotes the healing of peptic ulcers. The protective effect is independent of acid inhibition. It is also a potent inhibitor of pancreatic function and growth of experimental tumors.
PD 082106 is an inhibitor of FMS-related tyrosine kinase 3 (FLT3; IC50 = 0.015 µM, respectively) and a derivative of indirubin. It is selective for FLT3 over Met, Ron, EGFR, and the insulin receptor (IC50s = >10 µM for all) but does inhibit DRAK2 (IC50 = 0.62 µM), as well as VEGFR2 and Aurora A (IC50s = 1.53 and 1.27 µM, respectively). PD 082106 inhibits proliferation of A549 lung, SNU-638 stomach, HT-1080 fibrosarcoma, HL-60 leukemia, and MCF-7 breast cancer cells with IC50 values of 13, 2.1, 3.4, 89, and 9 µM, respectively, but does not inhibit proliferation of Col 2 colon cancer cells. It also inhibits proliferation of (IC50 = 5.1 µM), and induces apoptosis in, K-Ras-transformed RK3D rat kidney epithelial (RK3E-ras) cells and reduces tumor growth in RK3E-ras flank and oral tumor models. PD 082106 is active against the parasite T. gondii (ID50 = 0.52 µM) with a toxic dose value (TD50) of 61 µM. Inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3) (IC50 = 15 nM). Displays selectivity for FLT3 against 6 other kinases including EGFR. Displays antiproliferative activity against the MV4;11 cell line (expressing constitutively active FLT3) and a number of cancer cell lines, including SNU-638 (stomach carcinoma) and HT-1080 (fibrosarcoma).
Adenine receptor agonist (Ki = 0.0341 μM in HEK293 cells expressing an adenine binding site). Displays 190-fold increased potency at the human binding site over the rat adenine receptor (rAde1R) (Ki = 6.51 μM).